molecular formula C5H4N4 B12874388 Pyrrolo[2,1-d][1,2,3,5]tetrazine CAS No. 258828-10-3

Pyrrolo[2,1-d][1,2,3,5]tetrazine

Cat. No.: B12874388
CAS No.: 258828-10-3
M. Wt: 120.11 g/mol
InChI Key: MCQPEIWWBCNKRD-UHFFFAOYSA-N
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Description

Pyrrolo[2,1-d][1,2,3,5]tetrazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis This compound is characterized by a fused ring system that includes both pyrrole and tetrazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrrolo[2,1-d][1,2,3,5]tetrazine can be synthesized through several methods. One common approach involves the reaction of 2-diazo-3-ethoxycarbonyl-pyrrolo[2,3-c]pyridine with alkyl- or aryl-isocyanates in dichloromethane at room temperature or under microwave irradiation at 50°C . This method yields derivatives of this compound in moderate to excellent yields.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the use of scalable synthetic routes such as microwave-assisted synthesis and solid-phase synthesis can be adapted for large-scale production. These methods offer advantages in terms of reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: Pyrrolo[2,1-d][1,2,3,5]tetrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with altered electronic properties.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or dimethyl sulfoxide .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound-4(3H)-ones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Pyrrolo[2,1-d][1,2,3,5]tetrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pyrrolo[2,1-d][1,2,3,5]tetrazine involves its interaction with molecular targets such as DNA and proteins. Studies have shown that the compound can interfere with the microtubule network, block mitosis, and induce apoptosis through mitochondrial and caspase pathways . These actions contribute to its antitumor activity and potential therapeutic applications.

Comparison with Similar Compounds

Pyrrolo[2,1-d][1,2,3,5]tetrazine can be compared with other similar compounds, such as:

    Temozolomide: A well-known antitumor agent with a similar tetrazine moiety.

    Mitozolomide: Another tetrazine-based compound with potent antitumor activity.

The uniqueness of this compound lies in its diverse reactivity and potential for functionalization, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

258828-10-3

Molecular Formula

C5H4N4

Molecular Weight

120.11 g/mol

IUPAC Name

pyrrolo[2,1-d][1,2,3,5]tetrazine

InChI

InChI=1S/C5H4N4/c1-2-5-7-8-6-4-9(5)3-1/h1-4H

InChI Key

MCQPEIWWBCNKRD-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=NN=NC2=C1

Origin of Product

United States

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